molecular formula C12H17N3O4S B188322 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide CAS No. 91533-01-6

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide

Cat. No. B188322
CAS RN: 91533-01-6
M. Wt: 299.35 g/mol
InChI Key: ZKUIDNFBWWVULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide, also known as MSA, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. MSA belongs to the class of sulfonamide drugs and has been studied for its anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can affect various biochemical and physiological processes in the body. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of new formulations of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide that improve its solubility and stability. Another area of interest is the use of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in combination with other drugs to enhance its anti-cancer effects. Additionally, more research is needed to fully understand the mechanism of action of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide and its potential use in treating other diseases.

Synthesis Methods

The synthesis of 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(4-morpholinyl)acetamide in the presence of a base. The product is then purified through recrystallization, yielding 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide in a solid form.

Scientific Research Applications

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

91533-01-6

Product Name

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2-morpholin-4-yl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)14-12(16)9-15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18)

InChI Key

ZKUIDNFBWWVULC-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Other CAS RN

91533-01-6

Origin of Product

United States

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